Cas no 1804006-97-0 (2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H7F3N2O2/c8-7(9,10)14-6-2-1-5(13)4(3-11)12-6/h1-2,13H,3,11H2
- InChIKey: RVBATLMUZCJUAZ-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=C(C(CN)=N1)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 188
- XLogP3: 1.5
- トポロジー分子極性表面積: 68.4
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022002064-250mg |
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine |
1804006-97-0 | 97% | 250mg |
$734.40 | 2022-04-02 | |
Alichem | A022002064-1g |
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine |
1804006-97-0 | 97% | 1g |
$1,730.40 | 2022-04-02 | |
Alichem | A022002064-500mg |
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine |
1804006-97-0 | 97% | 500mg |
$1,068.20 | 2022-04-02 |
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine 関連文献
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridineに関する追加情報
Professional Introduction to 2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine (CAS No. 1804006-97-0)
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804006-97-0, possesses a unique structural framework that combines an amine group, a hydroxyl group, and a trifluoromethoxy substituent on a pyridine backbone. These structural features make it a promising candidate for further exploration in drug discovery and development.
The presence of the aminomethyl group suggests potential for nucleophilic substitution reactions, which are crucial in the synthesis of various bioactive molecules. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, enhancing the compound's solubility and bioavailability. The trifluoromethoxy moiety, on the other hand, is known for its ability to modulate metabolic stability and binding affinity, making it a valuable feature in medicinal chemistry.
In recent years, there has been a growing interest in pyridine derivatives due to their diverse biological activities. Pyridine-based compounds have been extensively studied for their roles as pharmacophores in various therapeutic areas, including oncology, neurology, and infectious diseases. The specific combination of functional groups in 2-(aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine positions it as a versatile building block for the design of novel therapeutic agents.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of heterocyclic compounds for potential drug candidates. Virtual screening techniques have been particularly effective in identifying molecules with high binding affinity to target proteins. In this context, 2-(aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine has been evaluated using molecular docking simulations to assess its interaction with various enzymes and receptors. The results indicate promising binding interactions with several key targets relevant to therapeutic intervention.
The synthesis of 2-(aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, making it feasible to produce larger quantities of the compound for further research.
In addition to its potential as a drug candidate, 2-(aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine has been explored as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for further derivatization, enabling the creation of libraries of analogs with tailored biological properties. This approach is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for drug development.
The pharmacological profile of 2-(aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine is currently under investigation in several preclinical studies. Initial findings suggest that the compound exhibits moderate activity against certain disease-related targets without significant toxicity. Further studies are needed to fully characterize its pharmacokinetic properties and potential therapeutic applications. Collaborative efforts between academic researchers and industry scientists are essential to advance this compound towards clinical development.
The impact of computational methods on the discovery and optimization of heterocyclic compounds cannot be overstated. Techniques such as quantum mechanics-based molecular modeling have provided insights into the electronic structure and reactivity of molecules like 2-(aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine. These tools have enabled chemists to predict how modifications to the molecular structure will affect its biological activity, thereby accelerating the drug discovery process.
The future prospects for 2-(aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine are promising, given its unique structural features and potential biological activities. Continued research efforts are expected to yield new insights into its therapeutic applications and synthetic possibilities. As our understanding of complex biological systems grows, compounds like this one will play an increasingly important role in addressing unmet medical needs.
1804006-97-0 (2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine) Related Products
- 3922-25-6(1,1,1-Trichloroundecane)
- 1823170-16-6(1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-)
- 2138369-91-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione)
- 2679826-60-7((3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)
- 478042-73-8(Ethyl N-(3-oxo-2-{2-4-(trifluoromethyl)phenylhydrazono}butanoyl)carbamate)
- 1497044-26-4(2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester)
- 1805330-01-1(3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine)
- 2306269-65-6(methyl 1,5,5-trimethyl-4-oxo-6H-cyclopenta[b]pyrrole-2-carboxylate)
- 953916-58-0(2-(naphthalen-2-yloxy)-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)acetamide)
- 1521464-02-7(5-iodo-2-(piperidin-1-yl)benzoic acid)




